4,6-dichloro-2-pyridin-3-ylquinazoline

c-Kit Kinase Inhibitor Medicinal Chemistry

4,6-Dichloro-2-pyridin-3-ylquinazoline (CAS 401520-92-1) is a heterocyclic building block belonging to the 2,4,6-trisubstituted quinazoline class. Its core structure consists of a quinazoline scaffold halogenated at the 4- and 6-positions with chlorine and substituted at the 2-position with a pyridin-3-yl group.

Molecular Formula C13H7Cl2N3
Molecular Weight 276.12 g/mol
Cat. No. B8562574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dichloro-2-pyridin-3-ylquinazoline
Molecular FormulaC13H7Cl2N3
Molecular Weight276.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl
InChIInChI=1S/C13H7Cl2N3/c14-9-3-4-11-10(6-9)12(15)18-13(17-11)8-2-1-5-16-7-8/h1-7H
InChIKeyWLQQLACKDNNKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-pyridin-3-ylquinazoline for Kinase Inhibitor Synthesis | Scientific Selection Guide


4,6-Dichloro-2-pyridin-3-ylquinazoline (CAS 401520-92-1) is a heterocyclic building block belonging to the 2,4,6-trisubstituted quinazoline class . Its core structure consists of a quinazoline scaffold halogenated at the 4- and 6-positions with chlorine and substituted at the 2-position with a pyridin-3-yl group [1]. This specific substitution pattern renders it a key intermediate for constructing aminopyridinyl-quinazoline derivatives that serve as potent tyrosine kinase inhibitors, particularly those targeting EGFR and c-Kit [2]. The compound is primarily procured not as a drug substance but as a high-purity intermediate for medicinal chemistry and process research.

Why 4,6-Dichloro-2-pyridin-3-ylquinazoline Cannot Be Replaced by Generic Quinazolines in c-Kit and EGFR Inhibitor Synthesis


Generic substitution fails because the pyridin-3-yl group at the 2-position introduces a critical nitrogen atom that enables essential hydrogen-bonding interactions within the ATP-binding pocket of kinases, a feature absent in the common 2-phenyl analog [1]. Furthermore, the specific 4,6-dichloro arrangement provides two orthogonal reactive handles for sequential nucleophilic aromatic substitution (S_NAr), enabling the programmable introduction of amine diversity . Replacing this compound with 4,6-dichloro-2-phenylquinazoline eliminates the pyridine nitrogen, which has been shown to reduce kinase affinity by up to 10-fold in certain SAR series . Using the mono-chloro analog 4-chloro-2-(pyridin-3-yl)quinazoline limits downstream diversification to a single substitution vector, restricting library complexity.

Quantitative Differentiation Evidence for 4,6-Dichloro-2-pyridin-3-ylquinazoline vs. Closest Analogs


Enabling the Synthesis of Low-Nanomolar c-Kit Inhibitors: A Direct Head-to-Head Building Block Comparison

The 4,6-dichloro-2-pyridin-3-ylquinazoline scaffold is the essential precursor for a series of aminoquinazoline pyridones that achieve c-Kit IC50 values as low as 8.3 nM [1]. In contrast, the analogous 2-phenylquinazoline-derived compounds, which lack the pyridine nitrogen, typically exhibit c-Kit IC50 values in the 50–100 nM range due to the absence of a key hydrogen-bonding interaction [2]. This difference translates to a >6-fold gain in potency that is directly attributable to the pyridin-3-yl group at the 2-position [3].

c-Kit Kinase Inhibitor Medicinal Chemistry

Dual Reactive Handles Enable Sequential S_NAr Diversification Not Possible with 4-Chloro or 6-Chloro Mono-Halogenated Analogs

4,6-Dichloro-2-pyridin-3-ylquinazoline contains two electronically differentiated chloro substituents. The C4 chlorine is activated toward S_NAr by the adjacent C=N group, while the C6 chlorine is less reactive, allowing for sequential, chemoselective displacement . 4-Chloro-2-(pyridin-3-yl)quinazoline offers only a single reactive site, reducing the theoretical combinatorial library size from N^2 to N when generating focused kinase inhibitor libraries .

S_NAr Reaction Building Block Parallel Synthesis

Validated Precursor for Atroposelective Negishi Coupling: A Unique Synthetic Capability

The compound serves as a key substrate in palladium-catalyzed atroposelective Negishi coupling reactions, enabling the synthesis of axially chiral aminopyridinyl-quinazoline compounds with enantiomeric ratios up to 95:5 [1]. In contrast, 2-phenyl-substituted quinazolines cannot undergo the same transformation with comparable selectivity because the pyridine nitrogen participates in catalyst coordination, which is critical for chiral induction [2]. This unique reactivity profile has been explicitly claimed in patent literature for the preparation of atropisomeric kinase inhibitors [1].

Atropisomer Negishi Coupling Chiral Synthesis

Validated Application Scenarios for 4,6-Dichloro-2-pyridin-3-ylquinazoline in Drug Discovery and Chemical Development


Synthesis of Low-Nanomolar c-Kit and EGFR Inhibitor Libraries via Sequential S_NAr

Medicinal chemistry teams can utilize this building block to rapidly generate focused libraries of 4,6-diamino-2-(pyridin-3-yl)quinazolines [1]. The C4 chlorine is displaced first with an amine, followed by C6 displacement with a second amine under adjusted conditions . This approach directly yields compounds with IC50 values as low as 8.3 nM against c-Kit kinase, as demonstrated for the parent 2-(pyridin-3-yl)quinazoline series [1]. The dual-chloro architecture reduces the number of synthetic steps required to access a diverse screening collection compared to iterative de novo construction.

Production of Axially Chiral Atropisomeric Kinase Inhibitors

Process chemistry groups can employ this compound in kilogram-scale atroposelective Negishi couplings to produce single-enantiomer aminopyridinyl-quinazoline drug candidates [2]. The pyridine nitrogen is essential for chiral induction, and the two chloro substituents remain intact during the coupling, allowing for further elaboration [2]. This synthetic route has been validated in patented processes and enables the preparation of atropisomeric kinase inhibitors that display enhanced selectivity profiles compared to their non-atropisomeric counterparts.

Development of A2A/A2B Adenosine Receptor Antagonists for Immuno-Oncology

The pyridylquinazoline core of this compound is a privileged scaffold for adenosine receptor antagonists currently under investigation for cancer immunotherapy [3]. The 4,6-dichloro substitution pattern allows for systematic exploration of the A2A and A2B receptor binding pockets through parallel chemistry. Starting from this common intermediate, structure-activity relationship studies have yielded clinical candidates that reverse adenosine-mediated immune suppression in the tumor microenvironment [3].

PI3Kδ-Selective Inhibitor Lead Optimization

The 2-pyridin-3-yl group provides a critical selectivity handle for discriminating between PI3K isoforms [4]. Building block procurement enables the synthesis of quinazoline derivatives that achieve PI3Kδ biochemical IC50 values in the low nanomolar range while maintaining >100-fold selectivity over PI3Kα, β, and γ isoforms [4]. This selectivity profile is essential for developing hematological malignancy therapeutics with reduced off-target toxicity compared to pan-PI3K inhibitors.

Quote Request

Request a Quote for 4,6-dichloro-2-pyridin-3-ylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.